molecular formula C18H20N2O2S B12156378 N-(1,3-benzothiazol-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

N-(1,3-benzothiazol-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B12156378
M. Wt: 328.4 g/mol
InChI Key: LNHUDAPGDCHUCR-UHFFFAOYSA-N
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Description

This compound features a bicyclo[2.2.1]heptane core substituted with three methyl groups (4,7,7-trimethyl), a ketone at position 3, and a carboxamide linkage to a 1,3-benzothiazole moiety.

Properties

Molecular Formula

C18H20N2O2S

Molecular Weight

328.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

InChI

InChI=1S/C18H20N2O2S/c1-16(2)17(3)8-9-18(16,10-13(17)21)14(22)20-15-19-11-6-4-5-7-12(11)23-15/h4-7H,8-10H2,1-3H3,(H,19,20,22)

InChI Key

LNHUDAPGDCHUCR-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CCC1(CC2=O)C(=O)NC3=NC4=CC=CC=C4S3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogs and Key Differences

The table below summarizes critical structural and functional differences between the target compound and its analogs:

Compound Name Substituents/Modifications Molecular Weight Key Properties/Applications Evidence ID
N-(1,3-Benzothiazol-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide Benzothiazole-2-yl, 4,7,7-trimethyl, 3-oxo Not provided Rigid bicyclic core; potential bioactivity
N-(2,5-Difluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide 2,5-Difluorophenyl substituent 307.34 Enhanced metabolic stability (fluorine effect)
2-Bromo-4,7,7-trimethyl-N-(1-naphthyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide Bromo at C2, naphthyl group Not provided Increased steric bulk; potential halogen bonding
N-(9-Ethyl-9H-carbazol-3-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide Carbazole substituent, 2-oxa bridge 390.48 Extended aromatic system; photochemical applications
(1R)-4,7,7-Trimethyl-3-oxo-N-(4-vinylphenyl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide Vinylphenyl group, 2-oxa bridge Not provided Used in photocatalytic nitration reactions
Methyl N,N,N-trimethyl-4-[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-2-ylidene)methyl]anilinium sulphate Quaternary ammonium, sulfated counterion Not provided UV absorber in cosmetics

Functional Group Analysis

  • Electron-Withdrawing Groups (e.g., Fluorine, Trifluoromethyl) : The 2,5-difluorophenyl analog (MW 307.34) leverages fluorine's electronegativity to improve metabolic stability and membrane permeability, a common strategy in drug design .
  • Halogenated Derivatives (e.g., Bromo) : The bromo-substituted compound () may exhibit enhanced reactivity in cross-coupling reactions or serve as a radiolabeling precursor .
  • Heteroatom Modifications : Replacement of the ketone oxygen with a sulfur atom (e.g., 2-oxa vs. 3-thia bridges) alters electronic properties and solubility. For example, the 2-oxa derivative in was utilized in photocatalytic applications due to its stability under light .

Stereochemical and Conformational Considerations

  • The compound in , (1R,2R,3R,4S)-3-(1,3-benzothiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxylic acid, replaces the carboxamide with a carboxylic acid. This modification significantly impacts solubility (higher acidity) and bioavailability, though stereochemistry (four chiral centers) may complicate synthesis .

Biological Activity

N-(1,3-benzothiazol-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be characterized by the following molecular formula and properties:

PropertyValue
Molecular FormulaC15H18N2OS
Molecular Weight274.38 g/mol
IUPAC NameThis compound

The unique bicyclic structure contributes to its biological activity by influencing interactions with biological targets.

Anticancer Properties

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzothiazole have been reported to show promising anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.

  • Cytotoxicity Studies :
    • A study showed that related benzothiazole derivatives exhibited IC50 values ranging from 2.5 µM to 6.5 µM against HeLa and HCT116 cancer cell lines .
    • The compound's ability to inhibit cell viability was confirmed through dose-response assays, revealing that at concentrations of 10 µM, significant reductions in cell viability were observed .
  • Mechanisms of Action :
    • The inhibition of the ATR (ATM and Rad3-related) signaling pathway has been noted as a critical mechanism through which these compounds exert their effects. Specifically, the phosphorylation status of Chk1 was monitored as a marker of ATR pathway inhibition .
    • Immunoblot assays indicated that the compound could inhibit pChk1 at concentrations as low as 3.995 µM in HeLa cells .

Structure-Activity Relationship (SAR)

The structural features of this compound play a crucial role in its biological activity:

  • Benzothiazole Moiety : This group is known for enhancing biological activity due to its ability to engage in π-stacking interactions with aromatic residues in target proteins.
  • Bicyclic Framework : The rigid bicyclic structure may facilitate specific binding to target enzymes or receptors involved in cancer progression.

Study 1: Anticancer Activity Assessment

A recent investigation into benzothiazole derivatives included this compound among several tested compounds. The study utilized both HeLa and HCT116 cell lines to evaluate cytotoxicity and mechanisms of action.

CompoundIC50 (HeLa)IC50 (HCT116)Mechanism of Action
N-(benzothiazole)3.995 µM6.553 µMATR pathway inhibition
Compound 7l2.527 µM3.670 µMApoptosis induction

The results indicated that the compound significantly reduced cell viability and inhibited key signaling pathways involved in cell survival .

Study 2: Molecular Docking Analysis

Molecular docking studies revealed that the compound binds effectively to the ATR kinase domain, suggesting potential as a targeted therapeutic agent against cancers reliant on this pathway . The binding interactions were comparable to known inhibitors like Torin2, reinforcing the potential for further development.

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